

6-Fluoro-2-methyl-4-chromanone: A Technical Overview

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Compound of Interest

Compound Name: 6-Fluoro-2-methyl-4-chromanone

Cat. No.: B1301872

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CAS Number: 88754-96-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Fluoro-2-methyl-4-chromanone**, a fluorinated heterocyclic compound belonging to the chromanone class. Chromanones are recognized as privileged structures in medicinal chemistry, serving as versatile scaffolds for the development of a wide range of therapeutic agents.^{[1][2][3][4]} The introduction of a fluorine atom and a methyl group to the chromanone core in **6-Fluoro-2-methyl-4-chromanone** can significantly influence its physicochemical properties and biological activity.

While specific in-depth research on the biological activities and mechanisms of action of **6-Fluoro-2-methyl-4-chromanone** is not extensively available in the public domain, this guide consolidates the known chemical data and places the compound within the broader context of chromanone research, offering insights into its potential applications.

Physicochemical Properties

6-Fluoro-2-methyl-4-chromanone is a solid at room temperature, typically appearing as a white to light yellow or light orange powder or crystal.^[5] Its fundamental properties are summarized in the table below.

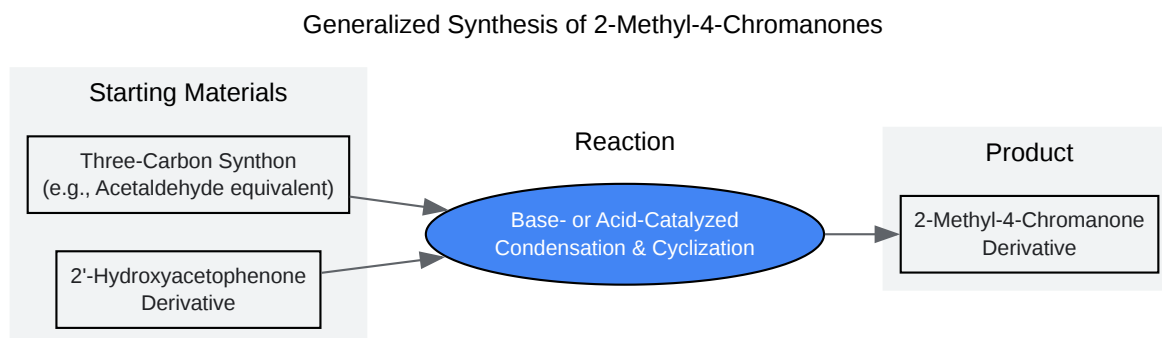
Property	Value	Source
CAS Number	88754-96-5	[5]
Molecular Formula	C ₁₀ H ₉ FO ₂	[5]
Molecular Weight	180.18 g/mol	[5]
Appearance	White to light yellow to light orange powder to crystal	[5]
Purity	>97.0% (GC) to >98.0% (GC)	[5]
Melting Point	69.0 to 72.0 °C	

Synthesis

A general and widely utilized method for the synthesis of 2-substituted-4-chromanones involves the intramolecular cyclization of a corresponding 2'-hydroxyacetophenone derivative. While a specific detailed protocol for **6-Fluoro-2-methyl-4-chromanone** is not readily available in published literature, a plausible synthetic route can be inferred from established methodologies for similar chromanone structures.

This typically involves the reaction of a 2'-hydroxyacetophenone with an appropriate three-carbon synthon, followed by a cyclization step. The logical starting material would be 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one.

The following diagram illustrates a generalized synthetic workflow for the formation of a 2-methyl-4-chromanone ring system.



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Caption: Generalized synthetic workflow for 2-methyl-4-chromanone derivatives.

Potential Biological Significance and Applications

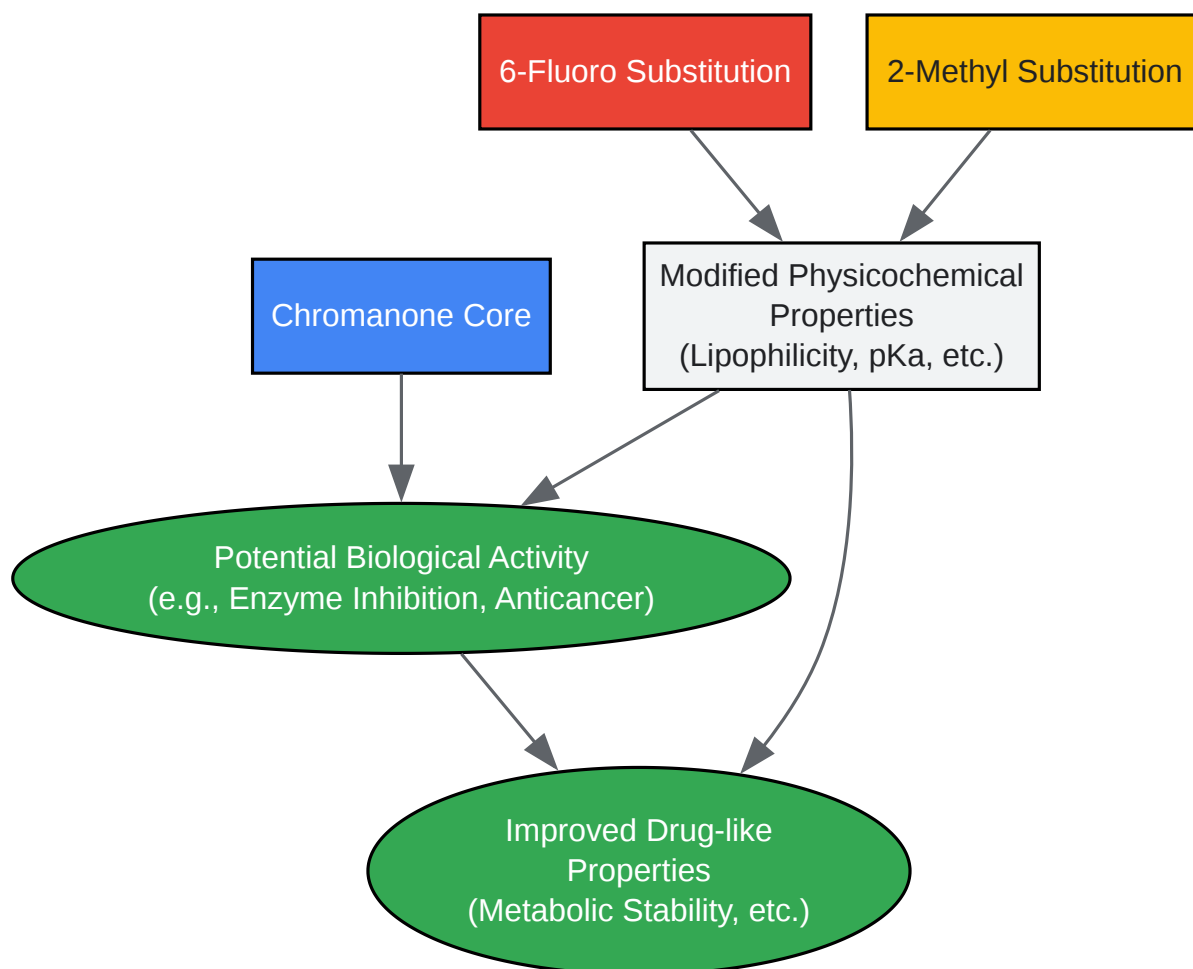
The chromanone scaffold is a core component of many biologically active natural products and synthetic compounds. Derivatives of chromanone have been investigated for a wide range of pharmacological activities, including:

- **Anticancer Agents:** Certain chromanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6] The precise mechanisms often involve the induction of apoptosis and cell cycle arrest.
- **Enzyme Inhibitors:** The chromanone structure has proven to be a valuable template for the design of inhibitors for various enzymes, such as sirtuins, which are implicated in aging-related diseases.[7]
- **Antimicrobial Agents:** Researchers have explored chromanone derivatives for their potential antibacterial and antifungal properties.[1]
- **Central Nervous System (CNS) Activity:** The structural motif of chromanone is present in compounds with potential applications in neurodegenerative diseases.

The presence of a fluorine atom in **6-Fluoro-2-methyl-4-chromanone** is of particular interest to medicinal chemists. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

The following diagram illustrates the potential logical relationship between the structural features of **6-Fluoro-2-methyl-4-chromanone** and its potential as a lead compound in drug discovery.

Drug Discovery Potential of 6-Fluoro-2-methyl-4-chromanone



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Caption: Relationship between structure and potential drug-like properties.

Experimental Protocols

As specific experimental protocols for the synthesis and biological evaluation of **6-Fluoro-2-methyl-4-chromanone** are not detailed in readily accessible scientific literature, researchers are encouraged to adapt general procedures reported for analogous chromanone derivatives.

General Guidance for Synthesis:

- **Starting Materials:** High-purity 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one would be the key starting material.
- **Reaction Conditions:** The reaction would likely involve a base-catalyzed aldol-type condensation with a suitable acetaldehyde equivalent, followed by an intramolecular Michael addition to form the chromanone ring. Alternatively, acid-catalyzed cyclization methods could be explored.
- **Purification:** Purification would typically be achieved through column chromatography on silica gel, followed by recrystallization to obtain the final product of high purity.
- **Characterization:** The structure and purity of the synthesized **6-Fluoro-2-methyl-4-chromanone** should be confirmed by standard analytical techniques, including ^1H NMR, ^{13}C NMR, mass spectrometry, and elemental analysis.

General Guidance for Biological Evaluation:

- **Target Selection:** Based on the activities of related chromanones, initial biological screening could focus on assays for anticancer activity (e.g., MTT assay against a panel of cancer cell lines) or enzyme inhibition (e.g., specific kinase or deacetylase assays).
- **Assay Development:** Standard biochemical and cell-based assays relevant to the chosen targets should be employed.
- **Data Analysis:** Quantitative data, such as IC_{50} or EC_{50} values, should be determined to quantify the biological activity.

Conclusion

6-Fluoro-2-methyl-4-chromanone represents a promising, yet underexplored, molecule for researchers in drug discovery and medicinal chemistry. Its structural features, combining the privileged chromanone scaffold with a fluorine and a methyl substituent, suggest a high potential for interesting biological activities. While detailed experimental data for this specific compound is scarce in the public domain, the wealth of information on the synthesis and bioactivity of the broader chromanone class provides a solid foundation for future investigation. Further research into the synthesis and biological evaluation of **6-Fluoro-2-methyl-4-chromanone** is warranted to unlock its full therapeutic potential.

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